molecular formula C19H16N2O B11993170 N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide

N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide

Cat. No.: B11993170
M. Wt: 288.3 g/mol
InChI Key: WEGWCMMMXRITPB-UHFFFAOYSA-N
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Description

N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a naphthalene ring, which is fused to a phenyl ring through a methylene-imino linkage, and an acetamide group attached to the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide typically involves the condensation reaction between 2-naphthaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride diethyl etherate or titanium (IV) ethoxide. The reaction conditions often involve refluxing the reactants in a solvent like toluene or dichloromethane for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide largely depends on its application:

    Biological Activity: The compound can interact with biological macromolecules such as proteins and DNA, disrupting their normal function.

    Catalysis: As a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions.

Comparison with Similar Compounds

  • N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-benzenesulfonamide
  • N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-thiourea
  • N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-benzamide

Uniqueness: N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide is unique due to its specific combination of a naphthalene ring, a phenyl ring, and an acetamide group. This structure imparts distinct electronic and steric properties, making it particularly effective in forming stable metal complexes and exhibiting significant biological activity .

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

N-[4-(naphthalen-2-ylmethylideneamino)phenyl]acetamide

InChI

InChI=1S/C19H16N2O/c1-14(22)21-19-10-8-18(9-11-19)20-13-15-6-7-16-4-2-3-5-17(16)12-15/h2-13H,1H3,(H,21,22)

InChI Key

WEGWCMMMXRITPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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